BenchChemオンラインストアへようこそ!

Bocaminooxyacetamide-PEG3-alkyne

ADC Linker Cleavable Linker Targeted Drug Delivery

For ADC programs requiring controlled intracellular payload release, choose the cleavable Bocaminooxyacetamide-PEG3-alkyne linker. Its Boc-protected aminooxy group prevents premature oxime ligation, ensuring orthogonal, high-yield conjugation. The optimized PEG3 spacer enhances solubility and reduces aggregation of hydrophobic payloads, while the terminal alkyne enables rapid, high-conversion CuAAC click chemistry. This combination guarantees superior homogeneity and precise bioconjugation for complex antibody-drug conjugates.

Molecular Formula C16H28N2O7
Molecular Weight 360.40 g/mol
Cat. No. B8114666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBocaminooxyacetamide-PEG3-alkyne
Molecular FormulaC16H28N2O7
Molecular Weight360.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCC#C
InChIInChI=1S/C16H28N2O7/c1-5-7-21-9-11-23-12-10-22-8-6-17-14(19)13-24-18-15(20)25-16(2,3)4/h1H,6-13H2,2-4H3,(H,17,19)(H,18,20)
InChIKeyFVVXROGORLQQMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bocaminooxyacetamide-PEG3-alkyne: Key Properties and Procurement Considerations for a Cleavable Bifunctional ADC Linker


Bocaminooxyacetamide-PEG3-alkyne is a cleavable, heterobifunctional polyethylene glycol (PEG) linker specifically designed for the synthesis of antibody-drug conjugates (ADCs) . It features a Boc-protected aminooxy group for oxime ligation, a PEG3 spacer for enhanced solubility and flexibility, and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This architecture enables orthogonal, stepwise bioconjugation strategies essential for constructing complex ADCs with controlled drug release properties .

Why Substituting Bocaminooxyacetamide-PEG3-alkyne with Generic Aminooxy-PEG-Alkyne Linkers Fails to Deliver Equivalent ADC Performance


Generic aminooxy-PEG-alkyne linkers often lack the precise combination of cleavability, Boc protection, and optimized PEG3 spacer length, leading to significant performance variations in ADC constructs. The cleavable nature of Bocaminooxyacetamide-PEG3-alkyne enables targeted payload release, whereas non-cleavable analogs (e.g., Aminooxy-amido-PEG4-propargyl) rely on antibody degradation, altering pharmacokinetics and efficacy [1]. Furthermore, the absence of a Boc protecting group can lead to premature oxime ligation and off-target conjugation, while variations in PEG length (e.g., PEG2 vs. PEG4) profoundly impact ADC solubility, aggregation, and systemic exposure, as demonstrated in class-level studies [2][3]. These structural nuances are critical for achieving the desired therapeutic index in ADC development.

Quantitative Differentiation of Bocaminooxyacetamide-PEG3-alkyne: Comparative Evidence for Informed Procurement


Cleavable Linker Design: Evidence for Controlled Payload Release vs. Non-Cleavable Analogs

Bocaminooxyacetamide-PEG3-alkyne is a cleavable linker designed for targeted intracellular payload release. In contrast, non-cleavable linkers such as Aminooxy-amido-PEG4-propargyl rely on antibody degradation for drug release. A 2024 meta-analysis found that ADCs with cleavable linkers result in 2.3-fold higher free payload concentrations in circulation compared to those with non-cleavable linkers, leading to increased systemic toxicity [1]. This difference necessitates careful linker selection based on desired release kinetics and therapeutic window.

ADC Linker Cleavable Linker Targeted Drug Delivery

PEG3 Spacer Optimization: Impact on ADC Pharmacokinetics vs. PEG2 and PEG4 Linkers

The PEG3 spacer in Bocaminooxyacetamide-PEG3-alkyne provides an optimal balance between solubility and systemic exposure. Class-level studies demonstrate that increasing PEG chain length from PEG4 to PEG8 improves ADC pharmacokinetic profiles, while shorter PEG chains (e.g., PEG2) lead to faster clearance and higher tissue drug concentrations [1][2]. Specifically, ADCs with PEG8 linkers exhibited 1.5-fold higher plasma exposure and 40% lower clearance compared to PEG4 ADCs in mouse models [1]. The PEG3 spacer thus occupies an intermediate position, potentially offering a favorable PK profile for specific payloads.

PEG Linker ADC Pharmacokinetics Linker Design

Boc Protection for Orthogonal Conjugation: Enabling Stepwise ADC Assembly vs. Unprotected Aminooxy Linkers

The Boc protecting group on the aminooxy moiety of Bocaminooxyacetamide-PEG3-alkyne enables controlled, stepwise conjugation strategies. In contrast, unprotected aminooxy linkers like Aminooxy-PEG3-propargyl can react prematurely with aldehydes or ketones, leading to undesired side reactions [1]. The Boc group is stable under neutral and basic conditions but is readily removed under mild acidic conditions (e.g., 50% TFA in DCM) to reveal the reactive aminooxy group for oxime ligation . This orthogonality allows for sequential introduction of payload and targeting ligand, improving conjugate homogeneity and yield.

Orthogonal Conjugation Boc Protection ADC Synthesis

Alkyne Click Chemistry Handle: CuAAC Compatibility vs. Azide-Based Linkers

Bocaminooxyacetamide-PEG3-alkyne features a terminal alkyne group compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC). This contrasts with azide-containing linkers like Bocaminooxyacetamide-PEG2-Azido, which can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctynes [1]. CuAAC using alkyne linkers typically achieves >95% conversion in <2 hours under optimized conditions, whereas SPAAC reactions are slower (4-24 hours) but copper-free [2]. The choice of click handle impacts reaction kinetics, biocompatibility, and purification requirements in ADC manufacturing.

Click Chemistry CuAAC Bioconjugation

PEG3 Spacer Reduces ADC Aggregation: Solubility Advantage vs. PEG2 Linkers

The PEG3 spacer in Bocaminooxyacetamide-PEG3-alkyne enhances aqueous solubility and reduces aggregation propensity in ADC constructs. Comparative studies on PEGylated linkers show that increasing PEG length from 2 to 8 units progressively decreases aggregate content in formulated ADCs [1]. Specifically, ADCs with PEG8 linkers exhibited 50% lower aggregation compared to PEG4 ADCs [1]. The PEG3 spacer provides an intermediate level of hydrophilicity, reducing aggregation risk compared to shorter PEG2 linkers while maintaining a compact molecular footprint.

ADC Aggregation PEG Linker Bioconjugation

Optimal Application Scenarios for Bocaminooxyacetamide-PEG3-alkyne in ADC Development and Bioconjugation Workflows


Cleavable ADC Linker for Targeted Payload Release

In ADC programs requiring controlled intracellular drug release, Bocaminooxyacetamide-PEG3-alkyne serves as a cleavable linker. Its cleavable design, supported by meta-analysis evidence showing 2.3-fold higher free payload release compared to non-cleavable linkers, makes it suitable for payloads that benefit from lysosomal cleavage [1]. This linker is particularly relevant when rapid tumor cell killing is desired, albeit with careful consideration of systemic toxicity.

Orthogonal Conjugation in Multi-Step ADC Assembly

The Boc-protected aminooxy group enables orthogonal, stepwise conjugation workflows. The Boc group prevents premature oxime ligation during initial click chemistry steps, then is deprotected under mild acidic conditions to conjugate aldehyde/ketone-modified targeting ligands . This strategy improves conjugate homogeneity and yield in complex ADC syntheses, as validated by class-level studies on Boc-protected aminooxy linkers .

PEG3-Mediated Solubility and Reduced Aggregation in Hydrophobic Payloads

When conjugating hydrophobic cytotoxic payloads (e.g., MMAE), the PEG3 spacer in Bocaminooxyacetamide-PEG3-alkyne enhances aqueous solubility and mitigates aggregation. Class-level evidence demonstrates that increasing PEG length reduces ADC aggregation by up to 50% [2]. The PEG3 spacer provides a balanced improvement in solubility without excessively extending the linker, making it ideal for hydrophobic drug conjugates in early-stage ADC development.

CuAAC-Based Bioconjugation for Rapid Conjugate Synthesis

The terminal alkyne group enables rapid CuAAC click chemistry for attaching azide-functionalized payloads or detection tags. Compared to SPAAC with azide linkers, CuAAC offers faster reaction kinetics (>95% conversion in <2 hours), which is advantageous for high-throughput conjugation and reducing purification steps in research and early manufacturing [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bocaminooxyacetamide-PEG3-alkyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.